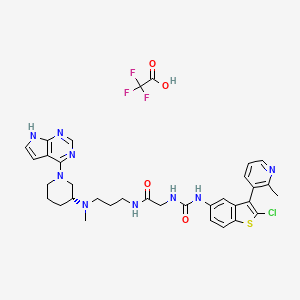

![molecular formula C23H21N5OS B10819848 4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole](/img/structure/B10819848.png)

4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BAY-179 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods: Industrial production of BAY-179 requires scaling up the laboratory synthesis process while ensuring consistency and purity. This involves the use of large-scale reactors, precise control of reaction parameters, and rigorous quality control measures . The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide for further use .

Chemical Reactions Analysis

Types of Reactions: BAY-179 primarily undergoes substitution reactions, where specific functional groups are replaced to modify its activity and selectivity . It can also participate in oxidation and reduction reactions, which are essential for its interaction with complex I .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of BAY-179 include organic solvents like dimethyl sulfoxide, catalysts, and various functional group-specific reagents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity .

Major Products Formed: The major products formed from the reactions involving BAY-179 are its derivatives with modified functional groups. These derivatives are designed to enhance its inhibitory activity and selectivity towards complex I .

Scientific Research Applications

BAY-179 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable tool for studying the mechanisms of complex I inhibition and oxidative phosphorylation . In biology and medicine, BAY-179 is used to investigate the role of complex I in cellular energy production and its implications in cancer . Its ability to selectively inhibit complex I makes it a promising candidate for developing new cancer therapies .

Mechanism of Action

BAY-179 exerts its effects by selectively inhibiting mitochondrial NADH-quinone oxidoreductase (complex I) . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species . The molecular targets of BAY-179 include the 49-kilodalton, PSST, and ND1 subunits of complex I, which are involved in the quinone-accessing cavity . By binding to these subunits, BAY-179 effectively blocks the enzyme’s activity and impairs cellular energy production .

Comparison with Similar Compounds

BAY-179 is unique among complex I inhibitors due to its high potency, selectivity, and species cross-reactivity . Similar compounds include KPYC01112, a symmetric bis-sulfonamide, and its derivatives 32 and 35, which also target complex I but with different structural features and inhibitory profiles . Compared to these compounds, BAY-179 offers a better balance of potency and metabolic stability, making it a more suitable tool for in vivo studies .

Properties

Molecular Formula |

C23H21N5OS |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole |

InChI |

InChI=1S/C23H21N5OS/c1-2-6-19-16(4-1)12-20(29-19)18-14-30-23(26-18)15-7-10-28(11-8-15)13-21-25-17-5-3-9-24-22(17)27-21/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,24,25,27) |

InChI Key |

JOCPQSJABURDDD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=NC(=CS2)C3=CC4=CC=CC=C4O3)CC5=NC6=C(N5)C=CC=N6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

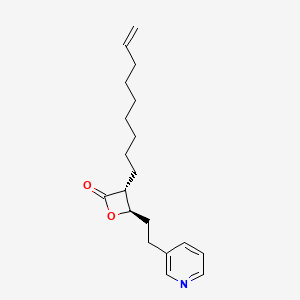

![4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B10819768.png)

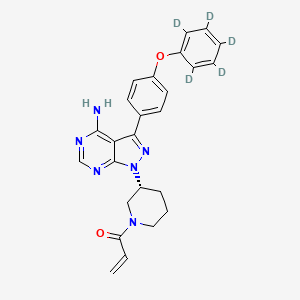

![N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide](/img/structure/B10819778.png)

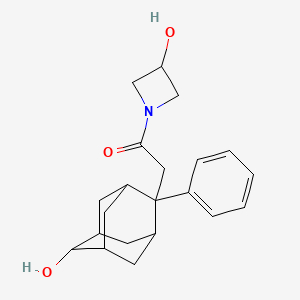

![[(1R,10S,12R,14R,16S,17S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819782.png)

![[(3R,4S,8S,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819811.png)

![(1R,6R,8S,12S)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B10819822.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,6aR,8aR,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10819826.png)

![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)

![[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819845.png)

![13-(3-benzamido-4-fluoroanilino)-N-(2-morpholin-4-ylethyl)-2-oxotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxamide](/img/structure/B10819851.png)

![[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819860.png)